molecular formula C18H17NO2 B14404340 (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one CAS No. 88121-67-9

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one

Cat. No.: B14404340
CAS No.: 88121-67-9
M. Wt: 279.3 g/mol
InChI Key: ZXVPLGNFYWYQAW-IRXDYDNUSA-N
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Description

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an acetylated phenylacetyl chloride in the presence of a base to form the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated azetidinones.

Scientific Research Applications

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and benzyl groups.

Properties

CAS No.

88121-67-9

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one

InChI

InChI=1S/C18H17NO2/c1-13(20)16-17(15-10-6-3-7-11-15)19(18(16)21)12-14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-/m0/s1

InChI Key

ZXVPLGNFYWYQAW-IRXDYDNUSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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